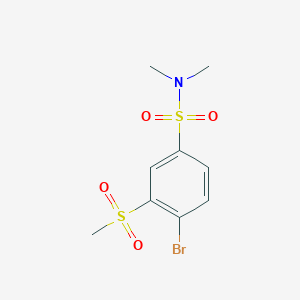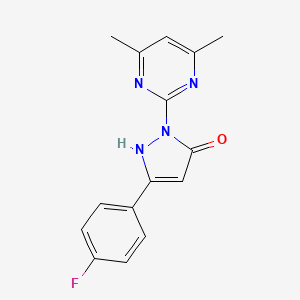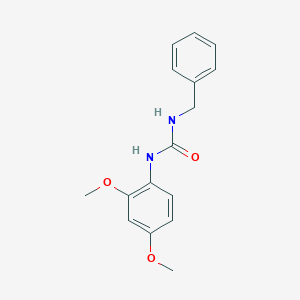
4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is a sulfonamide derivative that has been studied extensively for its ability to inhibit certain enzymes and proteins. In
Mécanisme D'action
The mechanism of action of 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide involves its ability to bind to and inhibit the activity of certain enzymes and proteins. Specifically, the sulfonamide group of the compound binds to the active site of the targeted enzyme or protein, preventing its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide depend on the specific enzyme or protein that it targets. For example, inhibition of carbonic anhydrase IX has been shown to reduce tumor growth and increase the efficacy of chemotherapy. Other potential targets for this compound include bacterial enzymes and viral proteins, which could have implications for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide in lab experiments is its specificity for certain enzymes and proteins. This allows for targeted inhibition and can lead to more accurate and reliable results. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are many potential future directions for the study of 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of cancer and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify new targets for inhibition. Finally, the synthesis method of 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide could be further optimized to increase yield and purity, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with dimethylamine and sodium methoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is its ability to inhibit certain enzymes and proteins. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many types of cancers. This inhibition has potential therapeutic applications in cancer treatment.
Propriétés
IUPAC Name |
4-bromo-N,N-dimethyl-3-methylsulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO4S2/c1-11(2)17(14,15)7-4-5-8(10)9(6-7)16(3,12)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLOMRZZXZAYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl 4-propyl 5-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5376931.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5376939.png)
![3-({1-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5376946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5376951.png)
![3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5376954.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5376960.png)
![1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5376974.png)
![2-[methyl(2-phenylethyl)amino]-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-indanecarboxamide](/img/structure/B5376982.png)
![2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5376993.png)


![methyl 1-{[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5377014.png)
![4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5377027.png)
![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5377034.png)